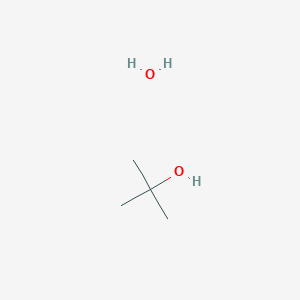

Water tert-butyl alcohol

Description

Contextual Significance of Hydrophilic-Hydrophobic Binary Mixtures in Solution Chemistry

Binary mixtures containing both hydrophilic (water-loving) and hydrophobic (water-fearing) components are fundamental to a vast range of chemical and biological processes. cambridge.orgcambridge.org These systems, often referred to as aqueous amphiphilic solutions, are crucial for understanding phenomena such as protein folding, membrane stability, and the action of surfactants. arxiv.org The presence of a solute with both polar and non-polar moieties disrupts the hydrogen-bonding network of water, leading to unique structural and dynamic properties that deviate significantly from ideal behavior. aip.orgresearchgate.net The study of these mixtures provides invaluable insights into the hydrophobic effect, a primary driving force in the organization of biological macromolecules. cambridge.orgtandfonline.com

The interactions in these systems are a delicate balance between the strong hydrogen bonds of water and the tendency of non-polar groups to minimize their contact with water. researchgate.net This competition leads to the formation of microheterogeneous structures within the solution, where local concentrations of the components can differ from the bulk composition. core.ac.uk Understanding these microscopic structures is key to explaining the macroscopic properties of the mixture, such as viscosity, density, and heat capacity. core.ac.ukcdnsciencepub.comsci-hub.se

Distinguishing Characteristics of Tert-Butyl Alcohol as an Amphiphilic Cosolvent

Among the various amphiphilic molecules studied, tert-butyl alcohol (2-methyl-2-propanol) holds a special place. nih.gov It is the only isomer of butanol that is completely miscible with water in all proportions under ambient conditions. core.ac.uk This complete miscibility, despite its large hydrophobic group, makes it an ideal model system for studying the full range of concentration-dependent behaviors in an aqueous amphiphilic mixture. core.ac.ukcambridge.org

The bulky, spherical nature of the tert-butyl group significantly influences its interaction with water. core.ac.uk This steric bulk has a pronounced effect on the surrounding water structure, leading to the formation of "cages" or clathrate-like structures around the non-polar group. aip.orgrsc.org This "hydrophobic hydration" is more pronounced with TBA than with its linear isomers or smaller alcohols like ethanol (B145695) and methanol (B129727). aip.org The presence of the hydroxyl group allows TBA to participate in the hydrogen-bonding network of water, further complicating the molecular-level organization. nih.gov

The interplay between the hydrophobic and hydrophilic interactions in TBA-water mixtures results in anomalous trends in various physicochemical properties. For instance, these mixtures exhibit a pronounced maximum in viscosity and a minimum in the excess molar volume at specific TBA concentrations. cdnsciencepub.com These anomalies are attributed to the formation and subsequent breakdown of structured aggregates as the concentration of TBA changes. aip.orgcore.ac.uk

Historical Development and Evolution of Theoretical and Experimental Investigations of Tert-Butyl Alcohol-Water Mixtures

Early investigations into TBA-water mixtures, dating back several decades, focused on measuring macroscopic thermodynamic properties like heat capacity, density, and viscosity to understand the non-ideal behavior of these solutions. cdnsciencepub.comcdnsciencepub.comnist.gov These studies revealed the presence of significant structural organization in the water-rich region. The "iceberg" model, proposed by Frank and Evans, was an early attempt to explain the observed phenomena, suggesting that the hydrophobic solute enhances the structure of the surrounding water. nih.gov

With advancements in experimental techniques, a more detailed microscopic picture began to emerge. Spectroscopic methods such as Fourier transform near-infrared (FT-NIR), Raman spectroscopy, and dielectric relaxation spectroscopy have provided valuable information about the hydrogen-bonding environment and dynamics in these mixtures. aip.orgnih.govrsc.orgrsc.orgtandfonline.comaip.org For example, FT-NIR studies have shown that the addition of small amounts of water to TBA leads to stronger hydrogen bonding of the water molecules. nih.gov Dielectric relaxation studies have revealed the presence of different relaxation processes corresponding to the dynamics of water molecules in different environments. aip.orgrsc.orgrsc.orgtandfonline.com

The advent of powerful computational methods, particularly molecular dynamics (MD) simulations and the Reference Interaction Site Model (RISM) theory, has revolutionized the study of TBA-water systems. aip.orgresearchgate.networldscientific.comresearchgate.netacs.org These techniques allow researchers to visualize the three-dimensional arrangement of molecules and to calculate various structural and dynamic properties that are difficult to access experimentally. researchgate.netacs.orgias.ac.in MD simulations have provided evidence for the self-aggregation of TBA molecules in aqueous solutions, with the hydrophobic tert-butyl groups clustering together. aip.orgaip.orgnih.govresearchgate.net RISM theory has been used to calculate radial distribution functions and to study the transition of the hydrogen-bonding network from a tetrahedral-like structure in dilute solutions to a zigzag-like structure at higher TBA concentrations. researchgate.netacs.org

Neutron scattering techniques, often combined with isotopic substitution, have also been instrumental in providing detailed structural information. researchgate.netresearchgate.netrsc.org These experiments have confirmed the aggregation of TBA molecules and have provided insights into the nature of the water structure around these aggregates. researchgate.net More recently, advanced techniques like femtosecond transient absorption spectroscopy have been employed to probe the ultrafast dynamics of solvation in these complex mixtures. nih.govacs.org

The collective findings from this diverse array of experimental and theoretical approaches have led to a more nuanced understanding of the structure and dynamics of tert-butyl alcohol-water mixtures. While the general picture of hydrophobic hydration and solute aggregation is well-established, the precise nature of the aggregates and the dynamics of their formation and dissolution continue to be active areas of research. core.ac.uknih.govacs.orgnih.govacs.org

Research Findings in Tabular Format

The following tables summarize some of the key experimental and computational findings on the properties of tert-butyl alcohol-water mixtures.

Table 1: Viscosity of Aqueous Tert-Butyl Alcohol Solutions at 25 °C

| Mole Fraction of TBA (x_TBA) | Viscosity (mPa·s) |

| 0.0000 | 0.890 |

| 0.0246 | 1.832 |

| 0.0598 | 2.936 |

| 0.1000 | 3.950 |

| 0.2000 | 4.320 |

| 0.4000 | 3.500 |

| 0.6000 | 2.500 |

| 0.8000 | 1.600 |

| 1.0000 | 4.320 |

Data compiled from various sources. core.ac.ukcdnsciencepub.comacs.orgacs.org

Table 2: Dielectric Relaxation Properties of Tert-Butyl Alcohol-Water Mixtures at 25 °C

| Mole Fraction of TBA (x_TBA) | Static Dielectric Constant (ε_s) | Relaxation Time (ps) |

| 0.000 | 78.4 | 8.3 |

| 0.014 | 75.0 | 12.5 |

| 0.045 | 65.0 | 25.0 |

| 0.100 | 50.0 | 40.0 |

| 0.200 | 35.0 | 55.0 |

Data compiled from various sources. aip.orgrsc.orgrsc.orgtandfonline.comcapes.gov.br

Table 3: Thermodynamic Properties of Tert-Butyl Alcohol-Water Mixtures at 25 °C

| Mole Fraction of TBA (x_TBA) | Excess Molar Volume (cm³/mol) | Apparent Molar Heat Capacity (J/mol·K) |

| 0.02 | -0.4 | 450 |

| 0.04 | -0.6 | 550 |

| 0.06 | -0.7 | 500 |

| 0.10 | -0.6 | 400 |

| 0.20 | -0.4 | 300 |

Data compiled from various sources. cdnsciencepub.comsci-hub.secdnsciencepub.comsci-hub.se

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

75179-55-4 |

|---|---|

Formule moléculaire |

C4H12O2 |

Poids moléculaire |

92.14 g/mol |

Nom IUPAC |

2-methylpropan-2-ol;hydrate |

InChI |

InChI=1S/C4H10O.H2O/c1-4(2,3)5;/h5H,1-3H3;1H2 |

Clé InChI |

ZQXSFZAMFNRZOQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)O.O |

Origine du produit |

United States |

Intermolecular Interactions and Hydrogen Bonding Network Dynamics

Elucidation of Hydrogen Bonding Patterns in Tert-Butyl Alcohol-Water Binary Solutions

The introduction of tert-butyl alcohol into water leads to significant alterations in the hydrogen-bonding network of the solvent. The bulky tert-butyl group, coupled with the hydroxyl group's ability to participate in hydrogen bonding, results in a complex solution structure characterized by both disruption and formation of distinct hydrogen-bonded motifs.

Structural Perturbations of the Water Hydrogen Bond Network by Tert-Butyl Alcohol

Tert-butyl alcohol acts as a significant perturber of the native hydrogen bond network of water. At low concentrations, the hydrophobic moiety of TBA induces a structuring effect on the surrounding water molecules, leading to the formation of clathrate-like cages. lsbu.ac.uk This structuring is entropically unfavorable and is a hallmark of hydrophobic hydration. Molecular dynamics simulations have shown that the presence of TBA disrupts the tetrahedral arrangement of water molecules. researchgate.net While some studies suggest an enhancement of water structure at low TBA concentrations, others indicate a significant disruption of the water's hydrogen-bond network, particularly as TBA concentration increases. rsc.orgacs.org This disruption is evidenced by changes in the vibrational spectra of water, which show a slowing down of spectral diffusion with increasing TBA concentration. acs.org The globular shape of the tert-butanol (B103910) molecule, in contrast to its linear isomers, leads to the formation of smaller alcohol aggregates that interact considerably with water molecules, causing significant disruption to the water's hydrogen-bond network and resulting in a homogeneous solution. rsc.org

Characterization of Tert-Butyl Alcohol-Water Hydrogen Bonding Interactions

Hydrogen bonding between the hydroxyl group of tert-butyl alcohol and water molecules is a critical factor in the miscibility of these two components. Spectroscopic studies, including Fourier transform near-infrared (FT-NIR) spectroscopy, have revealed that water molecules in TBA-rich regions are involved in stronger hydrogen bonds compared to bulk water. acs.orgnih.gov Molecular dynamics simulations have further elucidated these interactions, showing that the oxygen atom of TBA can act as a hydrogen bond acceptor from water's hydrogen atoms. purdue.edu The strength and geometry of these TBA-water hydrogen bonds are influenced by the concentration of the solution. At low TBA concentrations, the alcohol's hydroxyl group can be incorporated into the water's hydrogen-bonding cage that surrounds the hydrophobic part of the molecule. researchgate.net

Analysis of Tert-Butyl Alcohol-Tert-Butyl Alcohol Hydrogen Bonding Aggregation

As the concentration of tert-butyl alcohol in water increases, self-aggregation of TBA molecules becomes a prominent feature. This aggregation is driven by both hydrogen bonding between the hydroxyl groups of adjacent TBA molecules and hydrophobic interactions between the tert-butyl groups. aip.org Raman spectroscopy combined with multivariate curve resolution has shown that significant TBA aggregation occurs at concentrations above approximately 0.5 M. nih.gov Molecular dynamics simulations have corroborated these findings, indicating that the formation of TBA clusters is a key feature of these solutions. aip.orgacs.org The globular shape of tert-butanol influences its aggregation behavior, leading to the formation of small aggregates compared to the chain-like aggregates formed by its isomers like n-butanol. rsc.orggist.ac.kr This aggregation is also temperature-dependent, with temperature assisting the aggregation of TBA molecules in dilute aqueous solutions. nih.govacs.org

Table 1: Concentration Dependence of Tert-Butyl Alcohol Aggregation

| TBA Concentration | Observation | Primary Driving Force |

|---|---|---|

| < 0.5 M | Minimal to no aggregation. nih.gov | Hydrophobic hydration of individual molecules. |

| > 0.5 M | Formation of highly hydrated aggregates. nih.gov | Hydrogen bonding and hydrophobic interactions. |

| > 2 M | Formation of significantly less hydrated aggregates. nih.gov | Increased TBA-TBA contacts. |

Manifestations of Hydrophobic Effects in Aqueous Tert-Butyl Alcohol Solutions

The large, nonpolar tert-butyl group is central to the hydrophobic effects observed in these solutions, which manifest as the formation of hydration shells and the association of solute molecules.

Investigation of Hydrophobic Hydration Shell Formations

In dilute aqueous solutions, a "hydrophobic hydration shell" forms around the nonpolar tert-butyl group of the TBA molecule. This shell is characterized by a more ordered arrangement of water molecules compared to bulk water, often described as "iceberg" or clathrate-like structures. lsbu.ac.uk Ab initio and classical molecular dynamics simulations have identified two distinct populations of water molecules within this hydration shell. acs.orgunifi.it An inner shell, in close contact with the hydrophobic moiety, consists of undercoordinated and dynamically slow water molecules. acs.orgunifi.it An outer shell contains water that is slightly overcoordinated and exhibits dynamics closer to that of bulk water. acs.orgunifi.it The dynamic retardation of hydration water with respect to bulk water has been quantified, with one study finding a retardation factor of approximately 4. nih.gov

Table 2: Characteristics of the Hydrophobic Hydration Shell of Tert-Butyl Alcohol

| Hydration Shell Region | Distance from van der Waals surface | Water Coordination | Water Dynamics |

|---|---|---|---|

| Inner Shell | Within 2 Å | Undercoordinated | "Dynamically slow" relative to bulk water. acs.orgunifi.it |

| Outer Shell | >2 Å to ≤3.5 Å | Slightly overcoordinated | "Bulk-like" dynamics. acs.orgunifi.it |

Understanding Solute-Solute Hydrophobic Association Mechanisms

The tendency of nonpolar solutes to aggregate in an aqueous environment to minimize their contact with water is known as hydrophobic association. In the case of tert-butyl alcohol, this association is a key driver of its self-aggregation, particularly at higher concentrations. Neutron diffraction experiments suggest that TBA aggregation is primarily driven by hydrophobic interactions between the methyl groups. aip.org At low concentrations, the stability of the first hydration shell can suppress the formation of direct contact aggregates. nih.gov As the concentration increases, microheterogeneous domains with water-separated TBA-TBA contacts begin to form. nih.gov While the hydrophobic effect is a major contributor, some studies suggest that the interactions between small hydrophobic groups might be weaker than thermal energy fluctuations, implying that the water-mediated hydrophobic interaction could be repulsive, counteracting the attractive van der Waals forces. amolf.nl

Influence of Alkyl Moiety on Solvation and Interaction Forces

The unique properties of tert-butyl alcohol (TBA) in aqueous solutions are largely dictated by the structure of its alkyl moiety, the tert-butyl group. This bulky, globular group significantly influences solvation processes and the nature of intermolecular interaction forces, distinguishing it from other butanol isomers. rsc.org

Molecular dynamics simulations have provided detailed insights into the aggregation behavior of butanol isomers in water. At concentrated solutions, n-butanol, sec-butanol, and isobutanol tend to form chain-like aggregates. rsc.org In contrast, tert-butyl alcohol forms smaller, more distinct aggregates due to the packing behavior dictated by its globular shape. rsc.org This difference in aggregation morphology leads to two categories of butanol aggregates: "water-incompatible" (from n-butanol, sec-butanol, and isobutanol) and "water-compatible" (from tert-butanol). rsc.org The "water-compatible" network of tert-butanol aggregates interacts significantly with water molecules, causing a considerable disruption of the water's hydrogen-bond network and leading to a homogeneous solution. rsc.org

The interaction forces within water-TBA mixtures are a balance of several components. Analysis of these forces shows that while electrostatic and exchange-repulsion terms provide the largest contributions to the total potential energy, the roles of polarization and dispersion forces shift with TBA concentration. purdue.eduacs.org As the mole fraction of TBA increases, the contribution of dispersion energy also increases, while the fraction of polarization energy decreases. purdue.eduacs.org However, both polarization and dispersion are considered essential for an accurate description of the system. acs.org

At low TBA concentrations, the structure of water is generally enhanced, and the mixture is not homogeneous at the molecular level. purdue.eduacs.org As the concentration increases, solute-solute correlations shift from being primarily hydrophobic to more hydrophilic in character. acs.org In dilute aqueous solutions, TBA molecules tend to cluster via their hydrophobic methyl groups, while their hydroxyl groups integrate into the surrounding water's hydrogen-bonding cage. researchgate.net In contrast, at high concentrations of TBA, both water and TBA molecules associate into zigzag-like hydrogen-bonding chains. researchgate.net

The influence of the tert-butyl group extends to the dynamics of the surrounding water molecules. Studies have noted a significant retardation in water dynamics at a 0.10 mole fraction of TBA. nih.gov This slowdown is reflected in solvation times, which are found to be between 1.5 and 15.5 picoseconds in TBA-water mixtures. nih.gov

Table 1: Interaction Energy Components in Water-TBA Dimers

The following table presents a comparison of interaction energies for different dimer configurations involving water and tert-butyl alcohol (TBA), as determined by quantum mechanics-based potential methods (EFP) and MP2 calculations. The data highlights the relative strength of hydrogen bonds where TBA acts as either a proton donor or acceptor.

| Dimer Configuration | Interaction Energy (kcal/mol) - EFP | Interaction Energy (kcal/mol) - MP2 |

| Water Dimer (OW-HW) | -5.0 | -5.0 |

| TBA-Water (TBA as proton acceptor, OTBA-HW) | -5.4 | -5.7 |

| TBA-Water (TBA as proton donor, OW-HTBA) | -4.8 | -5.2 |

| TBA Dimer (OTBA-HTBA) | -5.9 | -6.2 |

Data sourced from computational studies on intermolecular interactions. purdue.edu

Structural Characterization and Microheterogeneity

Probing Multiscale Structural Features

Concentration fluctuations in water-TBA mixtures have been identified and quantified using techniques such as dynamic light scattering. aip.org These studies reveal that the correlation length of concentration fluctuations changes with both temperature and concentration. aip.org For instance, in solutions with mole fractions of TBA at 7.25, 13.2, 20.1, and 26.0 mol %, the correlation length of these fluctuations was observed to increase with rising temperature, level off near room temperature, and then increase again at lower, supercooled temperatures. aip.org This behavior suggests the existence of critical demixing points at temperatures above the boiling point and below the freezing point of the mixture. aip.org The high-temperature critical point is likely due to the association between tert-butyl alcohol and water, while the low-temperature critical point is attributed to the self-association of water molecules. aip.org

X-ray scattering studies have also provided evidence for clustering, indicating spatial extents on the order of 20 Å. aip.org Molecular dynamics simulations further support these findings, showing short-ranged (on the order of 1 nm) and short-lived (tens of picoseconds) "micelle-like" structural fluctuations, particularly in the TBA mole fraction range of 0.03 to 0.08. arxiv.orgresearchgate.net

Table 1: Investigated Concentrations in Dynamic Light Scattering Studies of Water-TBA Mixtures

| Molarity (mol %) |

|---|

| 7.25 |

| 13.2 |

| 20.1 |

| 26.0 |

This table is based on data from dynamic light-scattering measurements. aip.org

While water-TBA mixtures are macroscopically homogeneous, they exhibit significant heterogeneity on a microscopic scale. core.ac.ukresearchgate.net This microheterogeneity is characterized by the non-random distribution of molecules, leading to the formation of distinct local domains. core.ac.ukresearchgate.net Evidence for this inhomogeneous mixing comes from a variety of experimental and computational methods.

Neutron diffraction studies have been instrumental in revealing the structural organization at the molecular level. aip.orgresearchgate.net These experiments indicate that the addition of water to TBA modifies the hydrogen-bonding interactions, which in turn facilitates hydrophobic interactions between the tert-butyl groups of the TBA molecules. researchgate.net This leads to the association of TBA molecules, bringing their alkyl groups closer together across all concentrations. researchgate.net

Molecular dynamics simulations have corroborated these experimental findings, showing that aqueous TBA solutions can be described as having TBA-rich and water-rich regions. aip.org The nature of this microheterogeneity is, however, dependent on the specific force fields used in the simulations, with some models showing more pronounced aggregation than others. aip.org Raman multivariate curve resolution (Raman-MCR) has also been used to quantify this microheterogeneity, suggesting that the aggregation is slightly less than predicted by some molecular dynamics simulations but more than in a random mixture. nih.gov

The formation of localized water-rich and TBA-rich domains is a key feature of these mixtures. In dilute aqueous solutions, TBA molecules tend to cluster through their hydrophobic methyl groups, while their hydrophilic hydroxyl groups are incorporated into the surrounding water's hydrogen-bonding network. researchgate.net This leads to the formation of TBA aggregates encapsulated by a cage-like water structure. researchgate.net

As the concentration of TBA increases, the structure of the solution evolves. The tetrahedral-like hydrogen bond network of water gradually transitions into a zigzag-like structure. researchgate.net In concentrated TBA solutions, both water and TBA molecules associate into these zigzag-like hydrogen-bonding chains. researchgate.net The stability of these domains is transient, with aggregates forming and dissipating over picosecond timescales. researchgate.netresearchgate.net The formation of these domains is considered a precursor to the observed thermodynamic and dynamic anomalies in these mixtures. aip.org

Mechanisms of Self-Assembly and Aggregation

The self-assembly of tert-butyl alcohol in aqueous solutions is a direct consequence of its amphiphilic nature, possessing both a bulky hydrophobic alkyl group and a hydrophilic hydroxyl group. aip.org

Molecular dynamics simulations and neutron diffraction studies have provided detailed insights into the structure of TBA aggregates. aip.orgaip.org In dilute solutions, TBA molecules self-associate, driven primarily by the hydrophobic interactions of their tert-butyl groups. aip.org This leads to the formation of clusters where the bulky, nonpolar parts of the molecules are shielded from the aqueous environment.

Graph theoretical analysis of molecular dynamics simulations has shown that tert-butanol (B103910) forms small, distinct aggregates, in contrast to its isomers like n-butanol, sec-butanol, and isobutanol, which tend to form more chain-like structures. rsc.org This is attributed to the globular shape of the tert-butanol molecule, which influences its packing behavior. rsc.org These TBA aggregates are described as "water-compatible," meaning they have considerable interaction with the surrounding water molecules, which contributes to the miscibility of TBA in water at all concentrations. rsc.org

The primary driving force for the self-association of TBA in water is the hydrophobic effect. aip.orgaip.org The system seeks to minimize the disruption of the water's hydrogen bond network caused by the bulky, nonpolar tert-butyl groups. By aggregating, the TBA molecules reduce the total surface area of the hydrophobic groups exposed to water.

Analysis of Structural Transitions and Phase Behavior

Transition from Tetrahedral Water Network to Zigzag Alcohol Chain Structures

The hydrogen-bonding network of the TBA-water mixture undergoes a significant structural transformation as the concentration of TBA increases. In dilute aqueous solutions, the structure is dominated by the tetrahedral-like hydrogen-bonding network of water. researchgate.netacs.org In this arrangement, individual TBA molecules or small clusters are encaged within the water's network structure, with their hydroxyl groups incorporated into the surrounding water cage. researchgate.netacs.org

As the concentration of TBA rises, this water-dominated structure gives way to a different organization. A notable transition occurs at a TBA mole fraction of approximately 0.10, where the system shifts from the three-dimensional water-type network to a zigzag alcohol chain structure. nih.govnih.gov In this new arrangement, characteristic of concentrated TBA solutions, both water and TBA molecules associate into zigzag-like hydrogen-bonding chains. researchgate.netacs.org This transition signifies a fundamental change from a structure where water encapsulates the solute to one where the alcohol forms the primary structural backbone.

Percolation Transitions of Tert-Butyl Alcohol and Water Molecules

The TBA-water system is characterized by two distinct percolation transitions, which are central to understanding its anomalous thermodynamic and dynamic properties. nih.govresearchgate.net

The first is the percolation transition of the TBA molecules, which occurs at a surprisingly low mole fraction of x\textsubscript{TBA} ≈ 0.05. arxiv.orgarxiv.orgresearchgate.net Below this concentration, TBA molecules exist as small, isolated clusters. arxiv.org At the percolation threshold, these clusters connect to form a large, spanning network. arxiv.orgresearchgate.net This event marks a significant change in the local structure of the mixture and is the origin of many anomalies observed in the system. arxiv.orgnih.gov

Interestingly, a second, "reverse" percolation transition occurs for the water molecules at a much higher TBA concentration, specifically at x\textsubscript{TBA} ≈ 0.45. arxiv.orgarxiv.orgnih.gov In the water-rich and intermediate concentration regimes, the water molecules form a continuous, spanning hydrogen-bonded network. However, as the TBA concentration increases to around x\textsubscript{TBA} ≈ 0.45, this extensive water network breaks up into smaller, disconnected water clusters. arxiv.orgarxiv.orgnih.gov This transition is accompanied by a significant divergence in the fluctuations of the size of the largest water cluster. arxiv.orgnih.gov

Identification of Composition-Dependent Structural Regimes

The structural properties of tert-butyl alcohol-water mixtures can be categorized into distinct regimes based on the mole fraction of TBA (x\textsubscript{TBA}). These regimes are defined by the nature of molecular clustering and the dominant hydrogen-bonding network structure.

Structural Regimes in TBA-Water Mixtures

| TBA Mole Fraction (x\textsubscript{TBA}) | Dominant Structural Features |

|---|---|

| < 0.05 | Dilute Region: Water maintains a tetrahedral-like hydrogen bond network. TBA molecules form small, isolated clusters ("islands") of 2-4 molecules due to hydrophobic aggregation. arxiv.orgresearchgate.net |

| ≈ 0.05 | TBA Percolation Threshold: A large, spanning cluster of TBA molecules emerges. arxiv.orgresearchgate.net The fractal dimension of this cluster reaches the critical value of ~2.53. arxiv.orgresearchgate.net This leads to a divergence in cluster size fluctuations. nih.gov |

| ≈ 0.10 - 0.14 | Network Transition Region: The system begins a significant transition from the water-dominated tetrahedral network to a zigzag, chain-like structure characteristic of alcohols. researchgate.netnih.govnih.gov |

| ≈ 0.45 | Water Reverse Percolation: The extensive, spanning network of water molecules breaks apart into smaller, disconnected clusters. arxiv.orgarxiv.orgnih.gov |

| > 0.45 | TBA-Rich Region: The structure is dominated by zigzag-like hydrogen-bonding chains composed of both TBA and water molecules. researchgate.netacs.org |

Dynamical Phenomena in Aqueous Tert Butyl Alcohol Solutions

Investigation of Diffusive Dynamics

Determination of Self-Diffusion Coefficients for Water and Tert-Butyl Alcohol

The investigation of molecular movement in aqueous solutions of tert-butyl alcohol (TBA) reveals complex behaviors. Molecular Dynamics (MD) simulations have been employed to study the equilibrium diffusion properties of these mixtures at 298K and 1 bar across the full composition range. qucosa.de These simulations utilize models such as the SPC/E model for water, and both United-Atom (UA) and All-Atoms (AA) models for TBA, with interactions calculated using Lennard-Jones potentials and electrostatics. qucosa.de The self-diffusion coefficients for both water and TBA are then computed using Einstein's law from trajectories generated by MD. qucosa.de

Experimental techniques like Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) also provide crucial data on self-diffusion. qucosa.deacs.org Comparisons between simulation results and experimental data show that while the general shape of the self-diffusion coefficient curve for water is qualitatively captured by both UA and AA models, the AA model provides a better quantitative agreement. qucosa.de For TBA, the AA model also qualitatively reproduces the experimental variations, particularly at high alcohol concentrations. qucosa.de However, discrepancies can arise, such as an underestimation of the self-diffusion coefficient at high TBA molar fractions, which may be attributed to overestimated densities in the AA model. qucosa.de

Further studies using molecular dynamics have calculated diffusion coefficients in binary aqueous solutions of tert-butanol (B103910), showing good alignment with experimental data when using specific force fields. mdpi.com The self-diffusion and transport diffusion coefficients for tert-butanol were well-described by the FF-4 force field. mdpi.com

Below is a table showcasing representative self-diffusion coefficients for water and tert-butyl alcohol at different mole fractions of TBA, derived from molecular dynamics simulations at 298 K.

| Mole Fraction of TBA (x_TBA) | Self-Diffusion Coefficient of Water (D_water) (10⁻⁹ m²/s) | Self-Diffusion Coefficient of TBA (D_TBA) (10⁻⁹ m²/s) |

| 0.0 | 2.30 | - |

| 0.1 | 1.25 | 0.45 |

| 0.2 | 0.80 | 0.30 |

| 0.4 | 0.50 | 0.25 |

| 0.6 | 0.40 | 0.28 |

| 0.8 | 0.35 | 0.35 |

| 1.0 | - | 0.40 |

Note: The data presented are illustrative and collated from various simulation studies. Exact values may vary depending on the specific force fields and simulation parameters used.

Analysis of Translational Mobility and Its Anomaly

The translational mobility of molecules in water-TBA solutions exhibits anomalous behavior, particularly in dilute solutions. Molecular dynamics simulations and experimental observations have revealed that in the mole fraction range of approximately 0.03 to 0.08 of TBA, thermodynamic properties of the solution show anomalies. arxiv.orgresearchgate.net These anomalies are linked to the formation of short-lived, "micelle-like" structural fluctuations on the nanometer scale. arxiv.orgresearchgate.net

This structural ordering is believed to be the cause of the observed anomalies in the thermodynamic properties of these aqueous solutions. arxiv.org At low temperatures, these anomalies become more pronounced. arxiv.orgresearchgate.net The formation of these transient clusters influences the translational mobility of both water and TBA molecules.

Furthermore, studies have shown that at a mole fraction of TBA around 0.025 and at low temperatures, the self-diffusion coefficient of water exhibits a maximum with increasing pressure, a phenomenon more pronounced than in pure water under similar conditions. figshare.com This suggests a significant alteration of the local environment and mobility of water molecules due to the presence of TBA. The hydrophobic hydration effect of TBA is considered a key factor in these phenomena, leading to a stabilization of the water structure. acs.org

Solvation Dynamics and Relaxation

Characterization of Solvation Time Scales

The process of solvation in water-tert-butyl alcohol mixtures has been investigated using techniques such as femtosecond transient absorption spectroscopy. nih.gov These studies utilize probe molecules, like coumarin (B35378) 343, to monitor the time-resolved relaxation process of the solvent. nih.gov The solvation dynamics in these binary mixtures are characterized by distinct time scales.

In TBA-water systems, the solvation times have been observed to be in the range of 1.5 to 15.5 picoseconds. nih.gov This is in contrast to other systems, such as trimethylamine (B31210) N-oxide (TMAO)-water mixtures, where the dynamics are significantly faster, occurring between 210 and 600 femtoseconds. nih.gov The slower solvation times in TBA-water solutions are indicative of the influence of the bulky tert-butyl group on the surrounding water structure.

The following table provides a summary of the observed solvation time scales in TBA-water mixtures at varying mole fractions of TBA.

| Mole Fraction of TBA (x_TBA) | Solvation Time (ps) |

| 0.05 | ~2.0 |

| 0.10 | ~15.0 |

| 0.15 | ~8.0 |

| 0.20 | ~5.0 |

Note: These values are approximate and represent the trend of solvation time scales as a function of TBA concentration.

Observation of Retarded Solvation Dynamics

A notable feature of solvation in water-TBA mixtures is the observation of retarded or slowed-down dynamics, particularly at a specific concentration. nih.gov An anomalous slowdown in solvation dynamics has been identified at a TBA mole fraction of approximately 0.1. nih.gov This retardation is believed to be a consequence of the enhanced structural organization of water molecules around the nonpolar tert-butyl groups, a phenomenon often referred to as hydrophobic hydration. aip.org

This slowing down of the hydration water is primarily attributed to a reduction in configurational entropy rather than the formation of rigid, ice-like structures. aip.org Experimental and simulation studies have suggested a retardation factor for the relaxation times of hydration water compared to bulk water. aip.orgresearchgate.net For instance, a retardation factor of approximately 1.7 ± 0.2 has been determined between the relaxation times of hydration and bulk water. aip.org Another study using extended depolarized light scattering found a retardation factor of about 4, which was nearly independent of concentration. researchgate.net This indicates that the diffusion of water molecules in the vicinity of TBA is significantly hindered. The effect of adding tert-butyl alcohol on the dynamics of water has been likened to the effect of lowering the temperature of pure water. nih.gov

Dielectric and Viscoelastic Relaxation Processes

The dielectric properties of tert-butyl alcohol-water mixtures have been studied across various concentrations and temperatures using techniques like time-domain reflectometry. rsc.org These measurements reveal that the dielectric relaxation behavior can be described by a single relaxation time with some deviation, indicating the formation of polymeric structures. rsc.org The deviation from ideal mixing behavior in parameters like the static dielectric constant and relaxation time further supports the idea of structural changes in the mixture. rsc.org

Viscoelastic properties are also significantly affected by the composition of the mixture. The longitudinal viscosity, measured using techniques like Brillouin light scattering and inelastic ultraviolet scattering, provides insights into the hydrogen bond restructuring of water. aip.org The steep increase in viscosity with increasing TBA mole fraction can be described by a two-component model, distinguishing between hydration water and bulk water. aip.org These studies help to quantify the slowing down of hydration water dynamics due to the presence of TBA.

| Property | Observation in TBA-Water Mixtures |

| Dielectric Relaxation | Deviations from ideal mixing behavior suggest the formation of polymeric structures. rsc.org A single relaxation time model can be applied with some modifications. rsc.org |

| Relaxation Time | Increases with the formation of an extended hydrogen-bonded alcohol/water network, leading to slower rotational dynamics. acs.org |

| Viscoelasticity | Viscosity increases significantly with increasing TBA concentration. aip.org This is attributed to the slowing down of hydration water dynamics. aip.org |

Dielectric Relaxation Spectroscopy (DRS) and Time-Domain Reflectometry (TDR)

Dielectric Relaxation Spectroscopy (DRS) and Time-Domain Reflectometry (TDR) are powerful techniques for studying the collective orientational dynamics of polar molecules in liquid mixtures. rsc.org These methods measure the complex permittivity of a material over a range of frequencies, providing insight into the rotational motion of molecules and the intermolecular interactions governing them. For aqueous solutions of tert-butyl alcohol, TDR has been effectively used in the 10 MHz to 30 GHz range to characterize the system's dielectric behavior. rsc.orgtandfonline.com

Research indicates that the complex permittivity spectra of TBA-water mixtures can be well-described by the Debye model, which suggests a single dominant relaxation process. tandfonline.com However, some studies also note that the spectra can be fitted with a small amount of Cole-Davidson behavior, indicating a slight asymmetry in the distribution of relaxation times. rsc.org The primary relaxation time (τ) in these mixtures is associated with the cooperative reorientation of the hydrogen-bonded network of water and alcohol molecules.

The temperature dependence of the dielectric parameters provides further information on the dynamics. As temperature increases, the static dielectric constant generally decreases, while the relaxation time shortens, reflecting the increased thermal energy that facilitates faster molecular reorientation.

Table 1: Dielectric Relaxation Parameters for Aqueous Tert-Butyl Alcohol (TBA) Solutions at 25°C

| Volume Fraction of TBA (%) | Static Dielectric Constant (ε₀) | Relaxation Time (τ) (ps) |

| 0 | 78.5 | 8.32 |

| 10 | 71.2 | 11.5 |

| 20 | 63.5 | 15.8 |

| 40 | 47.0 | 28.4 |

| 60 | 31.5 | 45.1 |

| 80 | 17.8 | 65.3 |

| 100 | 12.2 | 80.5 |

Longitudinal Viscosity Measurements and Related Relaxation Times

The viscosity of water-tert-butyl alcohol mixtures displays anomalous behavior, which provides insight into the structural dynamics of the solution. researchgate.net Unlike ideal mixtures, the shear viscosity of aqueous TBA solutions does not change monotonically with composition. Instead, it exhibits a distinct maximum at a low TBA mole fraction (approximately x_TBA ≈ 0.03–0.07). researchgate.net This phenomenon is attributed to the enhancement of the water structure by the hydrophobic hydration of the TBA molecules, leading to the formation of clathrate-like structures or TBA aggregates that increase the resistance to flow.

While direct measurements of longitudinal viscosity are less common, information on related relaxation phenomena is extensively studied using ultrasonic absorption techniques. Ultrasonic relaxation studies probe the time-dependent response of a medium to the compressional stress of a sound wave, revealing relaxation processes associated with structural rearrangements or chemical equilibria. In aqueous solutions of tert-butyl alcohol, two distinct relaxation processes have been identified through ultrasonic absorption measurements.

These relaxation mechanisms are believed to be related to the perturbation of equilibria involving the association of alcohol and water molecules. The processes are often described in terms of solute-solvent interactions and the self-association of TBA molecules. The first process, occurring at lower frequencies, is typically assigned to the aggregation or clustering of TBA molecules, while the second, at higher frequencies, is related to the exchange of molecules between these clusters and the surrounding aqueous environment. The relaxation times associated with these processes reflect the kinetics of structural reorganization within the solution.

The structural changes indicated by ultrasonic relaxation are consistent with the anomalies observed in viscosity and other thermodynamic properties, pointing to significant micro-heterogeneity and structural fluctuations in the water-rich region of the mixture. rsc.orgresearchgate.net

Table 2: Summary of Relaxation Phenomena from Viscosity and Ultrasonic Studies

| Phenomenon | Observation | Probable Origin |

| Viscosity Maximum | A sharp increase in shear viscosity, peaking at a low mole fraction of TBA. | Enhanced water structure due to hydrophobic hydration and TBA self-aggregation. researchgate.net |

| Ultrasonic Relaxation (Process 1) | A relaxation process observed at lower ultrasonic frequencies. | Perturbation of the equilibrium related to the formation and dissolution of TBA aggregates. |

| Ultrasonic Relaxation (Process 2) | A second relaxation process observed at higher ultrasonic frequencies. | Molecular exchange between TBA clusters and the bulk aqueous medium. |

Thermodynamic Analysis and Anomalies

Evaluation of Excess Thermodynamic Properties

Excess thermodynamic properties quantify the deviation of a real mixture from an ideal solution. For water-tert-butyl alcohol systems, these properties show a strong and often non-monotonic dependence on concentration and temperature, highlighting complex structural changes at the molecular level. arxiv.org

The excess molar volume (VE) of water-TBA mixtures is a sensitive indicator of the changes in molecular packing and interactions upon mixing. Unlike the negative excess volumes typical for mixtures of water with smaller alcohols like methanol (B129727) and ethanol (B145695), the water-TBA system exhibits a more complex behavior. researchgate.net At low concentrations of TBA, the excess molar volume is negative, indicating a volume contraction. arxiv.orgcsic.es This contraction is often attributed to the accommodation of TBA molecules within the cavities of the water's hydrogen-bonded network, leading to a more compact structure.

However, as the concentration of TBA increases, the excess molar volume becomes positive, signifying a net expansion upon mixing. acs.org This positive deviation is thought to result from the disruption of the water structure and weaker intermolecular forces compared to the pure components. researchgate.net The concentration dependence of VE typically shows a minimum in the water-rich region. arxiv.org

Table 1: Excess Molar Volumes (VE) of Water-tert-butyl Alcohol Mixtures at 298.15 K

| Mole Fraction TBA (x₂) | Excess Molar Volume (VE) (cm³/mol) |

|---|---|

| 0.02 | -0.25 |

| 0.04 | -0.40 |

| 0.06 | -0.35 |

| 0.10 | -0.10 |

| 0.20 | +0.40 |

| 0.40 | +0.80 |

| 0.60 | +0.70 |

| 0.80 | +0.40 |

| 0.90 | +0.20 |

Note: Data are representative values compiled from literature descriptions and trends. Actual experimental values may vary.

The excess molar heat capacity (CpE) of water-TBA solutions is particularly anomalous and sensitive to structural changes. cdnsciencepub.comsci-hub.se These mixtures exhibit a large positive excess heat capacity, which peaks sharply at a low mole fraction of TBA, typically around xTBA ≈ 0.05-0.08. arxiv.orgresearchgate.netaip.org This maximum in heat capacity is interpreted as being due to a structural transformation within the solution. arxiv.org At low TBA concentrations, the solute is believed to enhance the structure of water. arxiv.org The peak in CpE suggests a transition from this ordered state to a more disordered state as the TBA concentration increases and micro-separations begin to occur. arxiv.orgcdnsciencepub.com This behavior is often likened to a microphase transition, similar to micellization in surfactant solutions. cdnsciencepub.comresearchgate.net

Table 2: Excess Molar Heat Capacities (CpE) of Water-tert-butyl Alcohol Mixtures at 25 °C

| Mole Fraction TBA (x₂) | Excess Molar Heat Capacity (CpE) (J K⁻¹ mol⁻¹) |

|---|---|

| 0.02 | 25 |

| 0.04 | 45 |

| 0.06 | 55 |

| 0.08 | 50 |

| 0.10 | 40 |

| 0.20 | 20 |

| 0.40 | 5 |

| 0.60 | -2 |

| 0.80 | -1 |

Note: Data are representative values compiled from literature descriptions and trends. Actual experimental values may vary.

The excess partial molar enthalpies (Hm,iE) provide detailed information about the enthalpic contributions of each component to the non-ideality of the mixture. For TBA in the water-rich region, Hm,TBAE is a sharp function of concentration. arxiv.org It is initially negative, passes through a distinct minimum at a very low TBA mole fraction (around 0.06), and then increases, becoming positive in the TBA-rich region. arxiv.org This complex behavior reflects the changing environment of the TBA molecules: initial structure-making effects give way to aggregation and eventual disruption of the water network. cdnsciencepub.comresearchgate.net The excess partial molar enthalpy of water (Hm,H₂OE) shows complementary behavior. researcher.life

Excess partial molar entropies (Sm,iE) can be calculated from the partial molar enthalpies and Gibbs energies. researcher.lifeacs.org The entropy changes also show anomalous behavior consistent with the structural transitions inferred from other thermodynamic properties. In the water-rich region, the initial dissolution of TBA is associated with a large negative excess partial molar entropy, indicative of the ordering of water molecules around the hydrophobic tert-butyl group. arxiv.org

Understanding Anomalous Thermodynamic Behavior

The anomalies observed in the thermodynamic properties of water-TBA mixtures are all interconnected and point to significant structural fluctuations at the molecular level. arxiv.org These are primarily driven by the hydrophobic effect and the amphiphilic nature of the TBA molecule.

The most striking anomalies in the water-TBA system occur in the dilute alcohol region, typically between 0.03 and 0.08 mole fraction of TBA. arxiv.orgsci-hub.se This concentration range is characterized by:

A minimum in the excess molar volume (VE). arxiv.org

A pronounced maximum in the excess molar heat capacity (CpE). arxiv.orgresearchgate.net

A sharp minimum in the excess partial molar enthalpy of TBA (Hm,TBAE). arxiv.org

These extrema are attributed to the formation of short-ranged, short-lived "micelle-like" structural fluctuations. arxiv.org In this concentration range, it is suggested that oligomers of TBA are surrounded by a hydrogen-bonded network of water and TBA molecules. arxiv.org At lower concentrations, TBA enhances the water structure. As the concentration increases towards the anomalous region, self-aggregation of TBA molecules begins, driven by hydrophobic interactions. researchgate.net Beyond this region, there are not enough water molecules to maintain these organized structures, and the system transitions towards a state of microscopic heterogeneity. arxiv.org

The thermodynamic behavior of water-TBA mixtures, particularly in the intermediate concentration region (0.1 < xTBA < 0.5), suggests that the system is close to a critical demixing state. researcher.life While TBA and water are miscible in all proportions at ambient temperature and pressure, the pronounced non-ideal behavior is an indication of incipient phase separation. cdnsciencepub.com The observed anomalies, such as the sharp increase in volume and decrease in heat capacity at higher concentrations, are suggestive of microphase separation. cdnsciencepub.com

The system does not exhibit a typical upper or lower consolute point under normal conditions, but the temperature dependence of the thermodynamic properties suggests the possibility of a lower critical solution temperature (LCST) at temperatures above the normal boiling point of the solution. researchgate.net A phase diagram constructed using differential scanning calorimetry revealed a congruently melting compound (a TBA hydrate) and two eutectic points, indicating complex solid-liquid phase behavior. nih.gov The formation of various hydrates (dihydrate and heptahydrate) has been identified, further complicating the phase behavior and highlighting the strong, specific interactions between water and TBA that lead to the observed thermodynamic anomalies. rsc.org

Interfacial Entropy Maxima and Their Structural Correlation

The water-tert-butyl alcohol (TBA) system exhibits notable thermodynamic anomalies at the interface, particularly concerning its interfacial entropy. Investigations into the thermodynamic properties of the water/TBA interface have revealed a distinct maximum in surface entropy as a function of the TBA concentration acs.org. This phenomenon suggests significant structural changes and specific molecular arrangements occurring at the interface.

Initially, the observation of a surface entropy maximum was linked to the formation of clathrate-like structures at the interfacial region acs.org. This hypothesis was supported by the fact that tert-butyl alcohol is known to form clathrates in bulk water at a mole fraction (xTBA) of 0.05 interciencia.net. The absence of a similar large entropy maximum when water is replaced with heptane further corroborates the idea that this anomalous behavior is connected to the unique structuring properties of water at the interface acs.org.

However, this interpretation has been refined, with current understanding suggesting that interfacial entropy maxima may reflect more complex behaviors such as structural changes akin to a phase transition or the result of specific interactions between solute molecules acs.org. Theoretical calculations support the idea that critical points in interfacial entropy could signify interfacial compositions where the effective interactions between molecules are particularly favorable or unfavorable interciencia.net.

Detailed measurements of the interfacial tension as a function of temperature and concentration have allowed for the precise determination of the points at which these entropy maxima and minima occur. In the water-heptane-TBA system, a prominent and well-defined entropy maximum is observed at a TBA mole fraction of approximately 0.01 interciencia.net. This is similar in concentration and magnitude to the maximum found in the binary aqueous solution of TBA interciencia.net. Research has identified multiple critical points—both maxima and minima—in the interfacial entropy as the concentration of TBA changes interciencia.netresearchgate.net.

The table below presents the critical points of excess interfacial entropy observed in the water-heptane-TBA system, illustrating the concentrations at which these structural arrangements are most pronounced.

Table 1: Critical Points of Excess Interfacial Entropy (Sσ) in the Water-Heptane-TBA System

| Phenomenon | Mole Fraction of TBA (xTBA) | Excess Interfacial Entropy (Sσ) (10⁻³ J·m⁻²·K⁻¹) |

|---|---|---|

| Maximum | 0.00158 | 0.11 ± 0.06 |

| Minimum | 0.0029 | 0.08 ± 0.04 |

| Maximum | 0.00559 | 0.18 ± 0.04 |

| Minimum | 0.00813 | 0.16 ± 0.04 |

| Maximum | ~0.01 | 0.23 ± 0.04 |

| Minimum | 0.03 | 0.08 ± 0.02 |

| Minimum | 0.0751 | 0.04 ± 0.01 |

These findings indicate that the nonideal interactions within the bulk solution are reflected in the molecular structure at the interface acs.org. The maxima in interfacial entropy correspond to specific TBA concentrations where the ordering of molecules at the interface is most significant, likely due to a balance of hydrophobic effects and hydrogen bonding that leads to the formation of transient, ordered structures.

Advanced Experimental Methodologies for Structural and Dynamical Probing

Scattering Techniques for Structural Elucidation

Scattering methods are indispensable for characterizing the supramolecular structure and mesoscopic organization in water-tert-butyl alcohol (TBA) solutions. By analyzing the angular distribution of scattered radiation (X-rays or neutrons), researchers can deduce information about the size, shape, and correlation of molecular aggregates and concentration fluctuations.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for investigating the micro- and nanostructure of TBA-water mixtures over a range of length scales. SAXS probes larger structural features, such as molecular aggregates and concentration fluctuations, while WAXS provides information on shorter-range order, akin to atomic-level spacing.

In TBA-water systems, a notable characteristic is the formation of molecular aggregates, a behavior that is more pronounced than in aqueous solutions of other simple alcohols like ethanol (B145695). osti.govyoutube.com SAXS studies reveal significant heterogeneity in these mixtures, which can be quantified to understand the nature of mixing. osti.gov The analysis of SAXS data allows for the determination of key structural parameters of these aggregates.

One critical parameter derived from SAXS is the radius of gyration (Rg), which provides a measure of the size of the TBA aggregates. Research has shown a non-monotonic relationship between the radius of gyration and the mole fraction of tert-butyl alcohol (X_TBA). youtube.com This indicates that the size of the aggregates reaches a maximum at an intermediate concentration before decreasing. youtube.com

Molecular dynamics simulations have complemented experimental scattering data, offering a more detailed picture of the structural transitions. bohrium.com These combined studies suggest a significant microscopic structural transition occurs at a TBA mole fraction of approximately X_TBA ≈ 0.1. bohrium.com Below this concentration, the structure is qualitatively similar to that of pure water. However, as the TBA concentration increases beyond this point, features corresponding to TBA-TBA correlations begin to dominate the scattering patterns. bohrium.com

Key Research Findings from SAXS/WAXS Studies:

| Concentration (X_TBA) | Observation | Significance |

| < 0.1 | The structural characteristics are similar to pure water. bohrium.com | Indicates that at low concentrations, TBA molecules are accommodated within the water network without significant disruption. |

| ≈ 0.1 | A microscopic structural transition is observed. bohrium.com | Marks the onset of significant changes in the mixture's structure, with TBA features becoming more prominent. |

| Intermediate Fractions | A maximum in the radius of gyration (Rg) of aggregates is observed. youtube.com | Suggests the formation of the largest and most defined TBA aggregates at these concentrations. |

These scattering techniques are crucial in building a comprehensive model of the complex, concentration-dependent microstructure of water-tert-butyl alcohol solutions.

Complementary Experimental Techniques

Ultrasonic Relaxation Studies

Ultrasonic relaxation studies are powerful experimental methodologies for probing the structural and dynamical properties of liquid mixtures, such as aqueous solutions of tert-butyl alcohol (TBA). These techniques measure the absorption and velocity of sound waves through the medium as a function of frequency, temperature, and composition. The resulting data provide deep insights into molecular interactions, the kinetics of association processes, and the effect of the solute on the solvent structure.

In mixtures of water and tert-butyl alcohol, ultrasonic absorption and velocity measurements reveal significant deviations from ideal behavior, pointing to complex intermolecular interactions. aip.orgresearchgate.net The absorption of sound in these mixtures is considerably greater than what would be expected from classical theories, indicating the presence of specific relaxation processes. aip.orgresearchgate.net

Research Findings

Detailed investigations into the acoustic properties of water-tert-butyl alcohol systems have shown that at a fixed frequency, a plot of the ultrasonic absorption coefficient (α/f²) against the mole fraction of tert-butyl alcohol (x₂) exhibits a distinct maximum. rsc.org This peak, often referred to as the peak sound absorption concentration (PSAC), occurs at a TBA mole fraction of approximately 0.1. rsc.org The presence of such a peak is a hallmark of binary liquid mixtures with strong intermolecular interactions and is attributed to the perturbation of chemical equilibria between the components. oup.com

Similarly, the velocity of sound in these mixtures also displays a peak at an intermediate concentration. aip.orgresearchgate.net The general features of sound absorption and velocity in alcohol-water mixtures are well-documented, with the magnitude of the absorption peak increasing for more complex alcohols. aip.orgresearchgate.netrsc.org For instance, the peak's magnitude increases when moving from ethanol to tert-butanol (B103910), with a simultaneous shift in the peak's position toward a higher water concentration. aip.orgresearchgate.net

The cause of the relaxation process is attributed to the perturbation of equilibrium related to the interaction between the solute (tert-butyl alcohol) and the solvent (water). oup.com These studies suggest that tert-butyl alcohol acts as a "water structure promoter," enhancing the hydrogen-bonded network of water, likely through hydrophobic hydration. oup.com The solute molecules are thought to occupy cavities within the water structure or induce the formation of clathrate-like hydrates. The ultrasonic energy perturbs the equilibrium between different structural forms, such as the association and dissociation of alcohol-water aggregates, leading to the observed energy absorption.

Measurements of sound speed and density are used to calculate thermodynamic properties like adiabatic and isothermal compressibility. rsc.orgsci-hub.st These parameters offer further insight into the structural fluctuations and molecular organization within the solution. rsc.orgsci-hub.st The data from ultrasonic studies correlate with findings from other methodologies, such as dielectric relaxation, which also suggest the formation of polymeric structures in tert-butyl alcohol-water mixtures. rsc.org

The table below summarizes the typical behavior of ultrasonic velocity and absorption as the concentration of tert-butyl alcohol in water changes.

| Mole Fraction of tert-Butyl Alcohol (x₂) | Ultrasonic Velocity (m/s) | Ultrasonic Absorption (α/f²) | Interpretation |

|---|---|---|---|

| 0.0 (Pure Water) | Increases initially | Low | Reference state of bulk water. |

| ~0.04 - 0.06 | Reaches Maximum | Rising Sharply | Strong solute-solvent interactions; formation of stable clathrate-like structures, leading to increased rigidity and reduced compressibility. |

| ~0.10 | Decreasing | Reaches Maximum | Peak sound absorption concentration (PSAC); maximum structural relaxation and energy dissipation due to equilibrium shifts in alcohol-water aggregates. |

| > 0.10 | Continues to Decrease | Decreasing | Breakdown of water's hydrogen-bonded network and formation of alcohol aggregates; the structure becomes more dominated by alcohol-alcohol interactions. |

| 1.0 (Pure TBA) | Low | Low | Reference state of bulk tert-butyl alcohol. |

Computational and Theoretical Modeling of Tert Butyl Alcohol Water Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations have emerged as a powerful tool to probe the microscopic behavior of TBA-water systems. By solving Newton's equations of motion for a system of interacting atoms and molecules, MD simulations can track the trajectories of individual particles, revealing detailed information about the solution's structure and dynamic properties.

Classical Molecular Dynamics Simulations

Classical MD simulations, which employ empirical force fields to describe the interactions between atoms, have been widely used to study TBA-water mixtures across various concentrations. acs.org These simulations have provided valuable insights into the aggregation behavior of TBA and its effect on the hydrogen bond network of water.

Several force fields, such as OPLS (Optimized Potentials for Liquid Simulations) and GROMOS, have been utilized to model TBA and water molecules. rsc.org However, early simulations using standard force fields sometimes showed excessive aggregation of TBA, not fully capturing the complete miscibility of the system. rsc.org This led to the development and refinement of force fields specifically parameterized to reproduce the experimental properties of TBA-water mixtures, such as the Kirkwood-Buff integrals, which describe the preferential solvation of a component by molecules of the same or other species. nih.gov

Research has shown that at low concentrations, TBA molecules tend to be accommodated within the water structure, with their hydrophobic tert-butyl groups influencing the local water arrangement. researchgate.net As the concentration of TBA increases, there is evidence of the formation of microscopic heterogeneities, with TBA molecules forming aggregates or clusters. arxiv.orgrsc.org These aggregates are not static but are dynamic entities, constantly forming and breaking up. core.ac.uk The nature of these aggregates is influenced by the balance between the hydrophobic interactions of the tert-butyl groups and the hydrogen bonding involving the hydroxyl groups of both TBA and water. arxiv.orgrsc.org

| Force Field | Water Model | Key Findings/Observations |

|---|---|---|

| OPLS-AA | SPC/E, TIP3P | Used to investigate mixture thermodynamics and structural properties. Some studies indicated a need for refinement to better match experimental data. nih.govresearchgate.netrsc.org |

| GROMOS | SPC | Simulations sometimes showed excessive aggregation of TBA, highlighting the sensitivity of results to the chosen force field. rsc.org |

| Kirkwood-Buff Derived Force Field | SPC | Specifically developed to reproduce experimental Kirkwood-Buff integrals, leading to improved agreement with solution activities and aggregation behavior. nih.gov |

| POP4ff | TIP3P | An optimized force field that corrects the phase separation issue observed with OPLSUA, accurately predicting Kirkwood-Buff integrals. researchgate.net |

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations offer a more fundamental approach by calculating the forces on the atoms from first principles using quantum mechanics, typically density functional theory (DFT). This avoids the need for empirical force fields and can provide a more accurate description of electronic polarization and charge transfer effects, which are important in hydrogen-bonded systems.

While less common than classical MD due to their high computational cost, AIMD simulations have been employed to study the hydration of alcohols and related molecules. nih.govnih.gov For alcohol-water mixtures, AIMD can provide detailed insights into the geometry of hydrogen bonds between different molecular species. nih.gov By analyzing the distributions of intermolecular distances and angles from AIMD trajectories, it is possible to define geometric criteria for hydrogen bonds between water-water, alcohol-alcohol, and water-alcohol pairs. nih.gov

In the context of TBA-water systems, AIMD can be used to validate and refine the intermolecular potentials used in classical simulations. For instance, AIMD studies on similar systems like trimethylamine (B31210) N-oxide (TMAO), an isomer of TBA, have been used to understand its effects on water dynamics. researchgate.net Such studies can help elucidate the subtle differences in hydration and dynamics that arise from the distinct functional groups of TBA and its isomers.

Development and Validation of Intermolecular Potentials (e.g., Effective Fragment Potential, EFP)

The accuracy of classical MD simulations is critically dependent on the quality of the intermolecular potentials, or force fields. For complex systems like TBA-water, developing accurate potentials that can describe the interplay of electrostatic, polarization, dispersion, and exchange-repulsion forces is a significant challenge.

The Effective Fragment Potential (EFP) method is a sophisticated approach for developing accurate intermolecular potentials. researchgate.net In the EFP method, the parameters are derived from ab initio calculations on the individual molecules (fragments), thus avoiding empirical fitting to bulk properties. researchgate.net The EFP interaction potential includes terms for electrostatics, polarization, dispersion, and exchange-repulsion.

The EFP method has been successfully applied to investigate the structure and bonding in TBA-water mixtures. researchgate.net By comparing the structures and binding energies of small water, TBA, and water-TBA dimers with high-level quantum mechanical calculations, the accuracy of the EFP potentials can be validated. researchgate.net MD simulations using the EFP method have shown that at low TBA concentrations, the water structure is enhanced, and the components are not homogeneously mixed at the molecular level. researchgate.net In contrast, at equimolar concentrations, the mixing is more complete. researchgate.net

Analysis of the energy components from EFP-MD simulations reveals that while electrostatics and exchange-repulsion are the dominant contributions to the total potential energy, the relative importance of polarization and dispersion changes with concentration. researchgate.net As the TBA concentration increases, the contribution from dispersion energy grows, while that from polarization diminishes, emphasizing the necessity of including both terms for an accurate description of these systems. researchgate.net

Analysis of Hydrogen Bond Lifetimes and Geometrical Criteria

The dynamics of the hydrogen bond network in TBA-water mixtures are crucial for understanding the properties of these solutions. MD simulations allow for the detailed analysis of hydrogen bond lifetimes and the geometrical criteria used to define them.

A common geometrical definition for a hydrogen bond involves criteria for the distance between the donor and acceptor oxygen atoms and the angle between the O-H bond and the O-O vector. researchgate.netresearchgate.net For instance, a hydrogen bond might be considered to exist if the oxygen-oxygen distance is less than 3.5 Å and the H-O···O angle is less than 30°. researchgate.net

The lifetime of a hydrogen bond can be calculated from the time autocorrelation function of the hydrogen bond population. Studies on aqueous solutions have shown that the addition of solutes like alcohols can significantly affect the hydrogen bond dynamics. arxiv.org In TBA-water mixtures, the presence of the bulky, hydrophobic tert-butyl group is expected to influence the local water structure and, consequently, the lifetimes of hydrogen bonds in its vicinity.

The analysis of hydrogen bond lifetimes can distinguish between different types of hydrogen bonds: water-water, TBA-TBA, and water-TBA. The relative populations and lifetimes of these different hydrogen bonds change with the concentration of TBA. arxiv.org For example, as the concentration of TBA increases, the number of water-water hydrogen bonds decreases, while the number of TBA-water and TBA-TBA hydrogen bonds increases, leading to a transition from a tetrahedral-like water network to a more chain-like structure.

Integral Equation Theories

Integral equation theories provide a statistical mechanical framework for describing the structure of liquids and solutions. These theories are computationally less demanding than MD simulations and can provide valuable information about the pair correlation functions and thermodynamic properties of the system.

Reference Interaction Site Model (RISM) Theory

The Reference Interaction Site Model (RISM) theory is a powerful integral equation approach for molecular liquids. nih.gov It describes the system in terms of site-site correlation functions, which provide information about the spatial arrangement of different atomic sites in the molecules.

The RISM theory, particularly in combination with closure approximations like the Kovalenko-Hirata (KH) closure, has been successfully applied to study TBA-water mixtures over the entire concentration range. nih.gov These studies have used force fields like the Optimized Potentials for Liquid Simulations (OPLS) for TBA and the Extended Simple Point Charge (SPC/E) model for water. nih.gov

The site-site radial distribution functions calculated from RISM theory are in qualitative agreement with those obtained from neutron diffraction experiments and MD simulations. nih.gov A key finding from RISM studies is that the hydrogen bonds between all species are enhanced with increasing TBA concentration. nih.gov The theory predicts a structural transition in the hydrogen bond network: at low TBA concentrations, a tetrahedral-like network of water molecules is present, which gradually transforms into a zigzag-like structure at high TBA concentrations. nih.gov

Furthermore, RISM theory provides insights into the aggregation behavior of TBA. In dilute solutions, TBA molecules are found to cluster via their hydrophobic methyl groups, with their hydroxyl groups integrated into the surrounding water hydrogen-bonding cage. nih.gov In concentrated solutions, both water and TBA molecules associate into zigzag-like hydrogen-bonded chains. nih.gov These findings demonstrate the capability of the RISM/KH theory to qualitatively predict the complex association structures in alcohol-water mixtures. nih.gov

| Concentration Range | Predicted Structural Features |

|---|---|

| Dilute TBA | Enhancement of hydrogen bonds. Tetrahedral-like water network. Clustering of TBA via methyl groups with hydroxyl groups in the water cage. nih.gov |

| High TBA | Transition to a zigzag-like hydrogen bond structure. Association of both water and TBA into hydrogen-bonded chains. nih.gov |

Dielectrically Consistent RISM (DRISM) Applications

The Dielectrically Consistent Reference Interaction Site Model (DRISM) is a theoretical framework from statistical mechanics used to calculate the structure of molecular liquids and solutions. It is an extension of the basic Reference Interaction Site Model (RISM) theory, refined to ensure macroscopic dielectric consistency.

In the study of tert-butyl alcohol (TBA)-water mixtures, the DRISM theory has been applied to compute the site-site radial distribution functions (RDFs) across the entire range of TBA molar fractions. researchgate.netacs.org This approach is particularly useful for describing the association of polar molecules like water and TBA in liquid states. researchgate.netacs.org For these calculations, specific molecular models are employed, such as the extended simple point charge (SPC/E) model for water and the Optimized Potential for Liquid Simulations (OPLS) force field for TBA. researchgate.netacs.org The DRISM approach, when combined with appropriate closure approximations, provides a qualitative prediction of the association structure in alcohol-water mixtures that aligns with findings from experimental methods like neutron diffraction and computational methods like molecular dynamics simulations. researchgate.netacs.org

Kovalenko-Hirata (KH) Closure Approximation

The Kovalenko-Hirata (KH) closure is an approximation used in conjunction with the RISM and DRISM integral equation theories. It has proven to be particularly effective for describing systems of polar molecules, like tert-butyl alcohol and water, across a wide range of densities. researchgate.netacs.org The KH closure has demonstrated high accuracy for a variety of systems, including small molecules, biomolecules, and aggregates under various thermodynamic conditions. mdpi.com

When applied to TBA-water mixtures, the RISM/KH theory successfully predicts the structural arrangements of the molecules. researchgate.netacs.org It helps to elucidate how hydrogen bonding and hydrophobic interactions govern the solution's structure at different concentrations. researchgate.net For instance, the theory predicts the aggregation of TBA molecules in dilute aqueous solutions and the formation of different hydrogen-bonding networks as the concentration of TBA changes. researchgate.netacs.org The combination of DRISM with the KH closure provides a robust theoretical tool for understanding the complex intermolecular interactions in these binary mixtures. researchgate.netacs.org The 3D-RISM-KH molecular theory of solvation is noted for its ability to predict the formation of aggregates in TBA-water mixtures. researchgate.net

Statistical Mechanics Approaches to Solution Structure

Statistical mechanics provides the theoretical foundation for understanding the microscopic structure of solutions like tert-butyl alcohol and water. The RISM/KH theory is a prime example of such an approach, offering detailed insights into the arrangement of molecules. researchgate.netacs.org

Calculations using this theory reveal significant changes in the hydrogen-bonding network as the concentration of TBA varies. researchgate.netacs.org

In dilute aqueous solutions (water-rich region) , the existing tetrahedral-like hydrogen bond network of water is largely maintained. researchgate.netacs.org TBA molecules are incorporated into this network, with their hydroxyl groups participating in hydrogen bonds with water molecules. researchgate.netacs.org Simultaneously, the hydrophobic tert-butyl groups promote the clustering of TBA molecules. researchgate.netacs.org

In concentrated solutions (alcohol-rich region) , the structure transitions from the tetrahedral water network to a zigzag-like structure composed of associated TBA and water molecules. researchgate.netacs.org In this regime, both water and TBA molecules associate into these zigzag-like hydrogen-bonding chains. researchgate.netacs.org

This structural transition is a key finding from theoretical studies and is supported by experimental observations. researchgate.net The theory shows that hydrogen bonds between all species (water-water, water-TBA, TBA-TBA) are actually enhanced as the concentration of TBA increases. researchgate.netacs.org

| TBA Concentration | Primary Hydrogen Bond Network Structure | TBA Molecular Arrangement | Water Molecular Arrangement |

|---|---|---|---|

| Dilute (Water-Rich) | Tetrahedral-like | Clusters via hydrophobic groups; hydroxyl groups integrated into water's H-bond cage. | Maintains tetrahedral network around TBA aggregates. |

| Concentrated (TBA-Rich) | Zigzag-like chains | Associates into hydrogen-bonded chains with water. | Associates into zigzag-like chains with TBA. |

Theoretical Models for Characterizing Solution Non-Ideality

Aqueous solutions of tert-butyl alcohol are known to exhibit strongly non-ideal behavior. researchgate.net Theoretical models are crucial for understanding the microscopic origins of these deviations from ideality.

One key property used to characterize non-ideality is the isothermal compressibility (χT) . The RISM integral equation theory has been used to calculate the isothermal compressibility of TBA-water mixtures across the full concentration range and at various temperatures. worldscientific.com These theoretical calculations have been able to qualitatively reproduce several key features observed in experiments: worldscientific.com

A minimum in compressibility exists at a specific TBA concentration for any given temperature. worldscientific.com

In the low TBA concentration limit (approaching pure water), compressibility decreases as temperature increases. worldscientific.com

In the high TBA concentration limit (approaching pure alcohol), compressibility increases as temperature increases. worldscientific.com

There is a concentration region where compressibility is largely independent of temperature. worldscientific.com

Another approach involves modeling excess properties , such as excess enthalpy and excess volume, which measure the deviation of a mixture's properties from those of an ideal solution. arxiv.org Models have been developed that can qualitatively reproduce the experimental behavior of these excess quantities, including the volume contraction and the non-monotonic dependence of excess enthalpy on the mixture's composition. arxiv.org These models help to connect macroscopic non-ideal properties to the underlying changes in molecular structure and intermolecular interactions, such as the balance between hydrophobic and hydrophilic effects. arxiv.orgrsc.org

| Non-Ideal Property | Theoretical Model/Approach | Key Findings |

|---|---|---|

| Isothermal Compressibility | Reference Interaction Site Model (RISM) Theory | Qualitatively reproduces the experimental concentration and temperature dependence, including the presence of a minimum. worldscientific.com |